2-Methoxypyrimidine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the development of new materials and therapeutic agents. nih.gov The pyrimidine (B1678525) framework, a six-membered ring with two nitrogen atoms, is a privileged scaffold in this domain. researchgate.netgsconlinepress.com

The pyrimidine scaffold is a vital chemical motif found in numerous biologically essential molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comontosight.ai This biological precedent has established pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a wide range of biologically active compounds. researchgate.netmdpi.com

The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling researchers to fine-tune the molecule's properties for specific applications. researchgate.net Consequently, pyrimidine derivatives have been extensively investigated and developed for a broad spectrum of therapeutic areas, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. gsconlinepress.commdpi.comekb.eg Fused pyrimidine systems are also integral to numerous clinical drugs, demonstrating potential in addressing drug resistance and acting on various cancer targets. researchgate.netnih.gov Beyond medicine, these compounds are crucial in agrochemical research, forming the basis for herbicides and fungicides. chemimpex.com

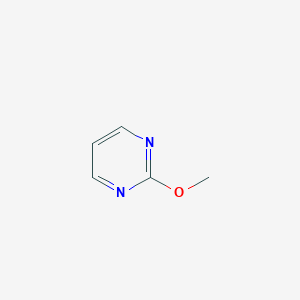

2-Methoxypyrimidine is a derivative of pyrimidine distinguished by a methoxy (B1213986) group (-OCH₃) at the 2-position of the heterocyclic ring. ontosight.ai This substitution imparts specific characteristics to the molecule. The methoxy group is an electron-donating group that can influence the molecule's reactivity, stability, and physical properties, such as increasing its solubility in organic solvents compared to the parent pyrimidine. ontosight.aicymitquimica.com The molecular formula for this compound is C₅H₆N₂O. ontosight.ai

The true research value of this compound lies in its role as a precursor for a wide array of more complex derivatives. The pyrimidine ring can be further functionalized at other positions, leading to a diverse family of analogs with unique properties. For instance:

Halogenated Derivatives : Compounds like 4-Bromo-2-methoxypyrimidine and 5-Chloro-2-methoxypyrimidine are valuable intermediates. chemimpex.comontosight.ai The halogen atoms serve as reactive sites for further synthetic modifications, such as nucleophilic substitution reactions. chemimpex.comontosight.ai

Carboxylic Acid Derivatives : The introduction of a carboxylic acid group, as seen in 2-Methoxy-5-pyrimidinecarboxylic acid, adds a polar, acidic functional group that can participate in further reactions and enhance solubility in polar solvents like water. cymitquimica.com

Amino Derivatives : The presence of amino groups, as in this compound-4,5-diamine, confers unique electronic properties and the ability to mimic nucleobases, making these compounds valuable in the synthesis of potential kinase inhibitors.

Sulfonamide Derivatives : Compounds like this compound-5-sulfonamide feature a sulfonamide group that can enhance binding to biological targets through hydrogen bonding. vulcanchem.com

The specific arrangement and combination of these functional groups on the this compound scaffold allow for the precise tuning of the molecule's steric and electronic profile, which is a key strategy in rational drug design and materials science. vulcanchem.com

Significance of Pyrimidine Scaffolds in Modern Chemical Science

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs is predominantly centered within academic and industrial laboratories, where it serves as a versatile building block for synthesizing novel compounds.

Academic research on this compound focuses on several key areas. It is widely used as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. chemimpex.comcymitquimica.com For example, derivatives have been explored for their potential as anticancer, antiviral, and antimicrobial agents. ontosight.aiontosight.aiontosight.ai

Scholarly investigations often delve into the reaction mechanisms involving the this compound core. These studies explore nucleophilic substitution, oxidation, and reduction reactions to understand how the substituted pyrimidine ring behaves under various conditions. evitachem.comresearchgate.net For instance, the chlorine atoms in 4,6-Dichloro-2-methoxypyrimidine (B20893) are readily displaced by nucleophiles like amines, a common strategy for building libraries of new compounds. Similarly, theoretical studies, using computational methods like Density Functional Theory (DFT), are employed to analyze the molecular structure, vibrational frequencies, and electronic properties of these derivatives, providing insights that complement experimental findings. researchgate.net

The synthesis of this compound derivatives itself is a significant area of research, with studies focusing on developing efficient and scalable synthetic routes. ontosight.aigoogle.com This includes methods for introducing the methoxy group and other functional groups onto the pyrimidine ring, such as the reaction of 2-chloropyrimidine (B141910) with sodium methoxide (B1231860). ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed and experimental properties of the parent compound, this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | ontosight.ainih.gov |

| Molecular Weight | 110.12 g/mol | ontosight.ainih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Description | Weakly basic compound | ontosight.ai |

| XLogP3 | 0.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Table 2: Selected Derivatives of this compound in Chemical Research This interactive table details various derivatives of this compound, highlighting their structural modifications and primary areas of investigation.

| Compound Name | Key Structural Features | Primary Research Focus/Application | References |

| 4,6-Dichloro-2-methoxypyrimidine | Two chlorine atoms at positions 4 and 6. | Intermediate for synthesizing CRF antagonists and anticancer agents; undergoes nucleophilic substitution. | |

| 5-Fluoro-2-methoxypyrimidine | A fluorine atom at position 5. | Investigated for medicinal chemistry applications, including potential anticancer and antiviral agents. | ontosight.ai |

| 5-Chloro-2-methoxypyrimidine | A chlorine atom at position 5. | Building block for potential antimicrobial, antiviral, and anticancer compounds. | ontosight.ai |

| This compound-5-carboxylic acid | A carboxylic acid group at position 5. | Building block in organic synthesis for pharmaceuticals and agrochemicals due to its acidic functionality. | cymitquimica.com |

| This compound-4,5-diamine | Two amino groups at positions 4 and 5. | Intermediate in pharmaceutical and agrochemical synthesis; mimics nucleobases in kinase inhibitor research. | |

| This compound-5-sulfonamide | A sulfonamide group at position 5. | Potential for modulating inflammatory pathways (NLRP3 inhibition). | vulcanchem.com |

| 4-Bromo-2-methoxypyrimidine | A bromine atom at position 4. | Intermediate in the synthesis of antiviral and anticancer agents; used in agrochemical formulation. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZYSVYZMDJYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239270 | |

| Record name | Pyrimidine, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-63-5 | |

| Record name | Pyrimidine, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxypyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZN3S874XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Methoxypyrimidine

Classical and Established Synthetic Routes

Cyclization Reactions with Methyl Cyanoacetate (B8463686) and Guanidine (B92328) Salt

A foundational method for constructing the pyrimidine (B1678525) ring system involves the condensation reaction between methyl cyanoacetate and a guanidine salt. google.comgoogle.com This approach is a cornerstone in pyrimidine synthesis, leading to the formation of a substituted pyrimidine core that can be further modified. google.comgoogle.com

In a typical procedure, methyl cyanoacetate reacts with guanidine nitrate (B79036) or guanidine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727). google.comgoogle.com This reaction leads to the cyclization and formation of a diaminohydroxypyrimidine intermediate. google.comgoogle.com Specifically, the reaction of methyl cyanoacetate and guanidine nitrate in a methanol solution with sodium methoxide as a catalyst yields 6-hydroxy-2,4-diaminopyrimidine. google.com The reaction is often carried out at reflux temperatures for several hours to ensure completion. google.com

While this method is effective for creating the pyrimidine scaffold, it does not directly yield 2-methoxypyrimidine. Instead, it produces intermediates like 2-amino-4,6-dihydroxypyrimidine, which then require subsequent chemical transformations to introduce the methoxy (B1213986) group at the 2-position. google.com

Nucleophilic Substitution on 2-Chloropyrimidine (B141910) Derivatives

A more direct and widely employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyrimidine precursor. ontosight.ai This method is advantageous as it directly installs the desired methoxy group onto the pyrimidine ring. The general principle involves the displacement of the chlorine atom at the 2-position by a methoxide nucleophile. ontosight.aizenodo.org

The most common approach within this category is the reaction of 2-chloropyrimidine with sodium methoxide in methanol. ontosight.aiprepchem.comprepchem.com The methoxide ion (CH₃O⁻), generated from the reaction of sodium metal with methanol or by using commercially available sodium methoxide, acts as the nucleophile. prepchem.comprepchem.com The reaction is typically carried out by adding a solution of sodium methoxide to a solution of the 2-chloropyrimidine derivative in a suitable solvent. prepchem.com

The choice of base is critical in nucleophilic substitution reactions. Strong bases like sodium hydride (NaH) or weaker bases such as potassium carbonate (K₂CO₃) can be used to facilitate the reaction. fishersci.co.uk Sodium hydride is often used to deprotonate an alcohol, such as methanol, to generate the nucleophilic alkoxide in situ. fishersci.co.uk Potassium carbonate can also be employed, particularly in reactions involving less reactive substrates or when milder conditions are preferred. fishersci.co.uk The basicity of the reaction medium is a key factor, as it influences the concentration and reactivity of the nucleophile. zenodo.org

| Base | Typical Role | Reference |

| Sodium Hydride (NaH) | In situ generation of alkoxide nucleophiles. | fishersci.co.uk |

| Potassium Carbonate (K₂CO₃) | Mild base for facilitating substitution. | fishersci.co.uk |

| Sodium Methoxide (NaOMe) | Direct source of methoxide nucleophile. | ontosight.aiprepchem.comprepchem.com |

The solvent plays a crucial role in nucleophilic aromatic substitution reactions by influencing the solubility of reactants and the solvation of charged intermediates. libretexts.orgchemistrysteps.com Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. These solvents are effective at dissolving both the organic substrate and the ionic nucleophile.

Polar aprotic solvents can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "naked" and more reactive. chemistrysteps.com This enhances the rate of the SNAr reaction. chemistrysteps.com The choice of solvent can also affect the reaction temperature, as different solvents have different boiling points. fishersci.co.uk

| Solvent | Type | Significance in SNAr Reactions | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | Good for dissolving reactants, can accelerate reaction rates. | |

| Tetrahydrofuran (THF) | Polar Aprotic | Common solvent for reactions with strong bases like NaH. | fishersci.co.uk |

| Methanol (MeOH) | Polar Protic | Often used as both solvent and reactant source with sodium. | prepchem.comprepchem.com |

Temperature is a critical parameter that significantly impacts the rate and efficiency of the nucleophilic substitution reaction. Elevated temperatures are often required to overcome the activation energy barrier of the reaction and facilitate the displacement of the chloro group. google.com

Reactions are frequently carried out at temperatures ranging from ambient to reflux. prepchem.comfishersci.co.uk For instance, the reaction of a 2-chloropyrimidine derivative with sodium methoxide in methanol is often conducted at reflux to ensure a reasonable reaction rate. prepchem.com However, the specific temperature will depend on the reactivity of the substrate and the nucleophile. In some cases, heating up to 80-100°C may be necessary to drive the reaction to completion. fishersci.co.uk It is important to control the temperature to minimize potential side reactions or degradation of the starting materials and products.

Role of Solvents (e.g., DMF, THF)

Advanced and Specialized Synthetic Strategies

Advanced synthetic strategies for this compound derivatives are designed to build complex molecules with specific functional groups. These methods are crucial for creating compounds with tailored chemical properties.

Multi-step Organic Synthesis Procedures for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences. For instance, the creation of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, can be achieved from pyrimidine precursors. rsc.org One approach involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea (B124793) in refluxing ethanol (B145695) with triethylamine (B128534) to yield an indolyl-dihydropyrimido[4,5-d]pyrimidinone derivative. rsc.org

Another example is the synthesis of 5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. This two-step procedure starts with 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. The first step is a lithiation at the 5-position using lithium diisopropylamide (LDA), followed by a reaction with α-keto esters. The resulting intermediate is then treated with primary aliphatic amines in the presence of triethylamine to yield the final fused heterocyclic product. researchgate.net

The synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives also starts from a substituted pyrimidine. The process involves treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine with LDA and then with cinnamaldehyde (B126680) or its derivatives. After replacing one of the chloro groups with a primary amine, the resulting precursor is cyclized using methanesulfonyl chloride and triethylamine. researchgate.net

These multi-step syntheses highlight the versatility of the pyrimidine core in constructing a wide array of complex heterocyclic compounds.

Chlorination and Hydrazinolysis Approaches

Chlorination followed by hydrazinolysis is a common and effective strategy for functionalizing the pyrimidine ring, particularly for introducing a hydrazine (B178648) group. This two-step process is instrumental in the synthesis of various biologically active molecules.

A key starting material for a number of synthetic pathways is 2-methoxy-5-fluorouracil. google.comvulcanchem.com This compound serves as a precursor for the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine. google.com The synthesis begins with the chlorination of 2-methoxy-5-fluorouracil to produce an intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine. google.comgoogle.com

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 2-Methoxy-5-fluorouracil | 1480-96-2 biosynth.com | C5H5FN2O2 biosynth.com | Starting Material google.com |

| 2-Methoxy-4-chloro-5-fluoropyrimidine | Not specified | Not specified | Chlorinated Intermediate google.com |

Phosphorus oxychloride (POCl₃) is a crucial reagent for the chlorination step in the synthesis of pyrimidine derivatives. It is used to convert the hydroxyl group at the 4-position of the pyrimidine ring into a chlorine atom. In the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine from 2-methoxy-5-fluorouracil, phosphorus oxychloride is used as the chlorinating agent. google.com The reaction is typically carried out in an organic solvent. google.com Optimizing the reaction conditions, such as temperature, is critical for achieving a high yield of the chlorinated product, with yields greater than 90% being attainable. google.com

During the chlorination reaction with phosphorus oxychloride, an acid binding agent is often employed to neutralize the acidic byproducts. Triethylamine is a commonly used acid binding agent in this context. google.com The use of an organic base like triethylamine helps to drive the reaction to completion and improve the yield. The reaction is typically conducted at elevated temperatures, for instance, between 105°C and 110°C. google.com Other bases like dimethylaniline (DMA) can also be used. google.com The selection of the appropriate acid binding agent and solvent system is important for the efficiency of the chlorination step.

| Reagent | Function | Typical Reaction Temperature |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent google.com | 105-110 °C google.com |

| Triethylamine | Acid Binding Agent google.com |

Following the chlorination step, the resulting 2-methoxy-4-chloro-5-fluoropyrimidine undergoes hydrazinolysis. google.com This reaction involves treating the chlorinated intermediate with hydrazine hydrate (B1144303). google.comvulcanchem.com The hydrazine group displaces the chlorine atom at the 4-position of the pyrimidine ring to form 2-methoxy-4-hydrazino-5-fluoropyrimidine. google.com This nucleophilic substitution reaction is a key step in introducing the hydrazine functionality, which is a versatile handle for further derivatization. The reaction with hydrazine hydrate is often carried out at room temperature and can proceed to completion to provide the desired hydrazino derivative in high purity.

Use of Acid Binding Agents (e.g., Triethylamine, DMA)

Synthesis of Dichloro-Methoxypyrimidine Derivatives

The synthesis of dichloro-methoxypyrimidine derivatives is a critical process in organic chemistry, providing key intermediates for various applications. A prominent method involves the chlorination of a dihydroxy-methoxypyrimidine precursor.

Reaction with 2,4-Dihydroxy-5-methoxypyrimidine and Phosphorous Oxychloride

A widely documented method for synthesizing 2,4-dichloro-5-methoxypyrimidine (B27636) involves the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine using phosphorous oxychloride (POCl₃). google.com In this reaction, phosphorous oxychloride serves as both a reactant and, in some procedures, the reaction solvent. google.com The process converts the hydroxyl groups on the pyrimidine ring into chlorine atoms. vulcanchem.comnbinno.com

The reaction is typically carried out in the presence of an aromatic solvent such as toluene, xylene, or trimethylbenzene. google.comgoogle.com The molar ratio of phosphorous oxychloride to the 2,4-dihydroxy-5-methoxypyrimidine substrate is optimized to a range of 2.0–2.5:1 to minimize potential side reactions like hydrolysis.

An alternative approach involves using ethyl formate (B1220265) and methyl methoxyacetate (B1198184) as starting materials, which undergo ester condensation and cyclization to form an intermediate that is then chlorinated. patsnap.com

Role of Alkaline Substances (e.g., Triethylamine, Pyridine, N,N-Xylidine)

To drive the chlorination reaction towards the formation of the desired product, an alkaline substance is added to the reaction mixture. google.com Commonly used bases include triethylamine, pyridine, or N,N-xylidine (also referred to as N,N-dimethylaniline). google.comchemicalbook.com The primary role of these alkaline substances is to neutralize the hydrogen chloride (HCl) gas generated during the reaction. vulcanchem.com This neutralization shifts the reaction equilibrium, favoring the formation of the dichloro-methoxypyrimidine product. The molar ratio of the alkaline substance to the 2,4-dihydroxy-5-methoxypyrimidine is typically maintained between 1.0 and 1.5 to 1. google.comgoogle.com Triethylamine, a tertiary amine, is frequently employed as a catalyst and acid neutralizer in various condensation reactions. atamanchemicals.comwikipedia.org

Heating Reflux Reaction Conditions

The synthesis is conducted under heating reflux conditions. google.com The reaction temperature is maintained between 100°C and 160°C. google.compatsnap.com The duration of the reflux is typically between 2 and 6 hours to ensure the completion of the reaction. google.compatsnap.com Following the reaction, the mixture is cooled to a temperature between 0°C and 40°C and then quenched with water. The final product, a pale yellow solid, is extracted using the same solvent employed in the reaction. google.com This method has been reported to achieve high yields of 90–96% with a purity of 98.0–99.0%. google.com

Reaction Chemistry of this compound

The chemical behavior of this compound is characterized by its susceptibility to substitution reactions, particularly nucleophilic replacement of the methoxy group.

Substitution Reactions

The pyrimidine ring, being electron-deficient, influences the reactivity of its substituents. The methoxy group at the 2-position can be targeted by various reagents.

Nucleophilic Replacement of the Methoxy Group

The methoxy group (-OCH₃) attached to the pyrimidine ring can be displaced by stronger nucleophiles. This type of reaction, known as nucleophilic substitution, is a common transformation for methoxypyrimidines. ambeed.comsmolecule.com For instance, the methoxy group can be replaced by other nucleophiles such as amines or thiols. In some cases, this substitution occurs under acidic or basic conditions. The lability of the methoxy group is a key aspect of the reactivity of these compounds. rsc.org

Regioselectivity and Stereoselectivity in Derivatization

In the context of derivatizing this compound, regioselectivity and stereoselectivity are crucial concepts that dictate the outcome of chemical reactions. masterorganicchemistry.comyoutube.com Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com

Regioselectivity:

The pyrimidine ring in this compound has multiple positions where derivatization can occur (N1, N3, C4, C5, C6). The existing methoxy group at the C2 position electronically influences the ring, directing incoming reagents to specific sites.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. In the case of 2-substituted pyrimidines, the position of N-oxidation can be influenced by the nature of the substituent. For this compound, N-oxidation with peracetic acid results in the formation of three isomeric products, indicating that the reaction is not perfectly regioselective under these conditions. cdnsciencepub.com The nitrogen at position 1 is generally favored for oxidation due to the electronic effects of the 2-methoxy group. cdnsciencepub.com

Electrophilic Substitution: The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the activating methoxy group can facilitate substitution at the C5 position.

Nucleophilic Substitution: Further nucleophilic substitution on the this compound ring is less common unless other activating groups are present. If a leaving group is introduced at the C4 or C6 positions, nucleophiles will preferentially attack these sites. For instance, the conversion of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) demonstrates the regioselective displacement of one chlorine atom by a methoxy group. researchgate.net

Stereoselectivity:

Stereoselectivity becomes relevant when the derivatization creates a new chiral center or when the molecule interacts with chiral reagents. mdpi.comyoutube.com

Asymmetric Synthesis: In the synthesis of more complex molecules derived from this compound, achieving stereoselectivity is often a key challenge. This is typically addressed by using chiral catalysts or auxiliaries that favor the formation of one enantiomer or diastereomer over another. mdpi.com For example, the nucleophilic ring opening of pyrimidine derivatives with optically active amino acid amides has been shown to proceed with varying degrees of stereoselectivity, which is primarily dependent on the nucleophile used. nih.gov While this study does not use this compound itself, the principles of achieving stereoselectivity in pyrimidine systems are applicable.

Oxidation Reactions

Oxidation reactions involving this compound can target either the pyrimidine ring itself, particularly the nitrogen atoms, or substituents attached to the ring. The outcome of the oxidation depends significantly on the oxidizing agent used and the reaction conditions.

Common Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

Hydrogen Peroxide:

Hydrogen peroxide (H₂O₂) is often used in the form of peracetic acid (a mixture of H₂O₂ and acetic acid) for the N-oxidation of heterocyclic compounds like pyrimidines. cdnsciencepub.comclockss.org When this compound is treated with peracetic acid, the nitrogen atoms of the pyrimidine ring are oxidized to form N-oxides. cdnsciencepub.com

The reaction involves the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the ring nitrogen atoms. For this compound, this can lead to a mixture of N-oxides. cdnsciencepub.com Specifically, treating this compound with 34% hydrogen peroxide in glacial acetic acid at 60-65°C for 7 hours yields multiple isomeric products. cdnsciencepub.com The formation of pyrimidine N-oxides is a common strategy to modify the electronic properties of the ring and create intermediates for further functionalization. clockss.org

Potassium Permanganate (B83412):

Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.orgsci-hub.se Its reactivity can be controlled by adjusting the reaction conditions, such as pH and solvent. sci-hub.seasianpubs.org

While specific studies detailing the oxidation of this compound with KMnO₄ are not prevalent, the general reactivity of permanganate with aromatic and heterocyclic systems provides insight. Under harsh conditions (e.g., heat, concentrated solution), KMnO₄ can lead to the oxidative cleavage of the pyrimidine ring. libretexts.org Under milder, controlled conditions, it may be possible to achieve more selective oxidations. For example, in some systems, KMnO₄ can oxidize alkyl side chains on aromatic rings to carboxylic acids or convert aldehydes to carboxylic acids. libretexts.orgasianpubs.org The oxidation of pyrimidine derivatives with permanganate can be complex, potentially leading to a variety of products including ring-contracted imidazoles or pyrimidinones, depending on the substitution pattern. clockss.org

The table below summarizes the outcomes of oxidation reactions on this compound and related compounds.

Table 1: Oxidation Reactions of Pyrimidine Derivatives| Starting Material | Oxidizing Agent | Conditions | Major Product(s) | Source |

|---|---|---|---|---|

| This compound | Peracetic Acid (H₂O₂/Acetic Acid) | 60-65°C, 7h | Mixture of isomeric N-oxides | cdnsciencepub.com |

| 4-Phenylpyrimidine | Hydrogen Peroxide / Acetic Acid | - | 4-Phenylpyrimidine N-oxide (25% yield) | clockss.org |

| Alkenes | Potassium Permanganate (KMnO₄) | Mild | Glycols | libretexts.org |

| Aldehydes | Potassium Permanganate (KMnO₄) | Basic, t-butanol/NaH₂PO₄ buffer | Carboxylic Acids | libretexts.org |

Reduction Reactions

Reduction reactions of this compound primarily involve the hydrogenation of the pyrimidine ring. This transformation reduces the aromatic character of the ring, leading to saturated or partially saturated heterocyclic systems.

Catalytic Hydrogenation with Palladium

Catalytic hydrogenation is a widely used method for the reduction of aromatic and heterocyclic rings. Palladium (Pd), typically supported on carbon (Pd/C), is a highly effective and common catalyst for these reactions. d-nb.infosamaterials.commdpi.com

In this process, this compound is dissolved in a suitable solvent and exposed to hydrogen gas (H₂) under pressure in the presence of a palladium catalyst. The palladium surface adsorbs both the hydrogen gas and the pyrimidine molecule, facilitating the addition of hydrogen atoms across the double bonds of the ring.

The degree of reduction can be controlled by the reaction conditions:

Temperature and Pressure: Higher temperatures and pressures generally favor more complete reduction of the ring. d-nb.info

Catalyst Loading and Activity: The amount and type of palladium catalyst can influence the reaction rate and selectivity. mdpi.com

Solvent: The choice of solvent can affect the solubility of the substrate and the efficiency of the hydrogenation.

The hydrogenation of the pyrimidine ring can lead to various products, such as dihydropyrimidines, tetrahydropyrimidines, or hexahydropyrimidines, depending on which double bonds are reduced. The specific outcome for this compound would depend on the precise conditions employed, but the general methodology is a standard procedure for reducing such heterocyclic systems. unive.it

The table below provides an overview of typical conditions for catalytic hydrogenation.

Table 2: Catalytic Hydrogenation with Palladium| Substrate Type | Catalyst | Conditions | Product Type | Source |

|---|---|---|---|---|

| Pyrimidine Derivatives | Palladium on Carbon (Pd/C) | H₂ gas, various solvents | Reduced pyrimidine rings (dihydro, tetrahydro) | unive.it |

| 2-methyl-3-butyn-2-ol | Pd on Polymeric Resin | 25°C, 5 bar H₂ | 2-methyl-3-buten-2-ol | d-nb.info |

| Cyclohexene | Pd on MOF support | Mild conditions | Cyclohexane | mdpi.com |

Advanced Applications in Medicinal and Biological Chemistry

Scaffold in Drug Discovery and Development

The pyrimidine (B1678525) ring system is a fundamental building block in the structure of DNA and RNA, making it an attractive and significant scaffold for the design and development of new drugs. mdpi.comnih.gov The 2-methoxypyrimidine structure, in particular, serves as a versatile scaffold in drug discovery, allowing for the creation of diverse molecular architectures. chemimpex.comchemshuttle.com This "scaffold hopping" strategy enables medicinal chemists to develop novel molecules with different core structures that can bind to the same biological target, potentially improving properties like efficacy and safety. niper.gov.in

Role as a Versatile Synthetic Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. ontosight.aichemimpex.comlookchem.com The presence of reactive sites on the pyrimidine ring, such as chloro- and amino- groups, allows for various chemical modifications. lookchem.com For instance, nucleophilic substitution reactions can be performed to introduce different functional groups, leading to the synthesis of diverse bioactive molecules. This versatility has made this compound derivatives key components in the development of kinase inhibitors and corticotropin-releasing factor (CRF) antagonists.

Development of Novel Pharmaceutical Agents

The this compound scaffold is integral to the development of novel pharmaceutical agents with a range of biological activities. ontosight.aichemimpex.com Researchers have successfully synthesized and evaluated numerous derivatives for their potential as therapeutic agents. nih.gov These efforts have led to the discovery of compounds with antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity, making it a valuable tool in the creation of new drugs. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies have provided valuable insights into the design of more potent and selective therapeutic agents. nih.gov

The type and position of substituents on the this compound ring significantly influence the biological activity of the resulting compounds. nih.gov For example, the introduction of different functional groups can affect a molecule's interaction with its biological target. ontosight.ai SAR studies have shown that modifications to the methoxy (B1213986) and amino groups can considerably impact the biological properties of pyrimidine derivatives. Specifically, the presence of certain aromatic amines on the pyrimidine ring has been found to be beneficial for antimicrobial activity. heteroletters.org In anticancer research, the addition of specific substituents at the 2- and 5-positions of the pyrimidine scaffold has been elucidated to enhance inhibitory effects. nih.gov

Computational methods, such as molecular docking and density functional theory (DFT), are powerful tools for gaining insights into the binding affinity of this compound derivatives with their biological targets. researchgate.net These techniques allow researchers to predict how a molecule will interact with a protein's binding site and to estimate the strength of this interaction, often expressed as binding affinity. For instance, molecular docking studies have been used to show how 2-aminopyrimidine (B69317) derivatives can form hydrogen bonds with key amino acid residues in the active site of enzymes like EGFR, which is crucial for their inhibitory activity. nih.gov These computational approaches help in understanding the electronic and steric features necessary for optimal interaction with a biological target, a concept known as a pharmacophore. rasalifesciences.com

Influence of Substituents on Biological Activity

Anticancer Research

The this compound scaffold is a prominent feature in the development of anticancer agents. ontosight.aichemimpex.com Pyrimidine derivatives are known to interfere with cellular processes critical for cancer cell proliferation, such as DNA synthesis and cell cycle regulation.

Numerous studies have explored the anticancer potential of this compound derivatives against various cancer cell lines. nih.gov For example, a series of novel 2,4,5-trisubstituted pyrimidine derivatives showed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds exhibiting IC50 values less than 0.10 microM. nih.gov Another study found that a specific derivative, compound 7gc, effectively inhibited several different human cancer cell lines with IC50 values ranging from 0.024 to 0.55 microM. nih.gov

The mechanisms by which these compounds exert their anticancer effects often involve the inhibition of specific enzymes. For instance, some this compound derivatives have been investigated as inhibitors of thymidylate synthase, an enzyme essential for DNA synthesis in cancer cells. Others have been designed as inhibitors of protein kinases, such as Aurora kinases (AURK) and Polo-like kinases (PLK), which are involved in cell cycle regulation. mdpi.com The development of fourth-generation EGFR tyrosine kinase inhibitors based on a 2-aminopyrimidine scaffold has shown promise in overcoming drug resistance in non-small cell lung cancer. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7gc | Various human cancer cell lines | 0.024 - 0.55 | nih.gov |

| A5 | KC-0116 (EGFRdel19/T790M/C797S) | Not specified, but showed significant anti-proliferative activity | nih.gov |

| 41l | A-549, HeLa, LoVo, HepG2 | 0.89, 2.27, 11.41, 5.73 | mdpi.com |

| 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | Various cancer cell lines | 10 - 30 |

Mechanisms of Action in Cancer Cell Lines

Derivatives of this compound employ a multi-pronged approach to impede cancer cell growth, targeting fundamental cellular processes. These mechanisms include direct enzyme inhibition, disruption of DNA synthesis, induction of programmed cell death (apoptosis), and the modulation of critical cell signaling pathways.

A primary mechanism through which this compound derivatives exert their anticancer effects is via the inhibition of key enzymes essential for cancer cell survival and proliferation.

Thymidylate Synthase: Compounds derived from 4,6-dichloro-2-methoxypyrimidine (B20893) have been investigated for their capacity to inhibit thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine, a necessary component of DNA. ontosight.ai By blocking this enzyme, these derivatives can effectively halt DNA replication. ontosight.ai

Urokinase Plasminogen Activator (uPA): Specific derivatives have shown potent inhibition of human urokinase plasminogen activator (uPA), an enzyme implicated in tumor invasion and metastasis. nih.gov For instance, a derivative featuring a methoxy group at the 2-position of the pyrimidine ring demonstrated a Ki value of 53 nM, while a dimethoxy derivative showed even greater potency with a Ki of 42 nM. nih.gov

Other Kinases: Research has also explored the role of these derivatives in inhibiting other enzymes. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as multi-kinase inhibitors, potently targeting CDK4/CYCLIN D1 and ARK5 kinases. researchgate.net Additionally, other pyrimidine-based structures have been investigated as inhibitors of Focal Adhesion Kinase (FAK). mdpi.com

By inhibiting enzymes like thymidylate synthase, this compound derivatives directly interfere with the synthesis of nucleic acids, a critical step for cell division. ontosight.aicancerquest.org Antimetabolites with a pyrimidine structure act as decoys, substituting for the natural molecules required for DNA and RNA production. cancerquest.org This disruption prevents the synthesis of new DNA, thereby stopping cell replication. cancerquest.orgnih.gov Some pyrido[2,3-d]pyrimidine derivatives have been observed to cause DNA damage and fragmentation, further contributing to their cytotoxic effects. researchgate.net The biological activity of compounds like this compound-4,5-diamine and Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is attributed in part to their ability to interfere with nucleic acid synthesis.

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Several derivatives based on the pyrimidine scaffold have demonstrated the ability to induce apoptosis through various cellular pathways.

Intrinsic (Mitochondrial) Pathway: One study found that a pyrrolo[2,3-d]pyrimidine derivative initiated apoptosis in A549 lung cancer cells by activating the intrinsic mitochondrial pathway. nih.gov This was evidenced by a reduction in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and subsequent activation of caspase-9 and caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives were found to induce apoptosis in HCT-116 colon cancer cells through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases-9 and -3. researchgate.net

Signaling Protein Regulation: Another ontosight.ainih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivative was shown to effectively induce apoptosis in MGC-803 gastric cancer cells. mdpi.com The process of apoptosis is fundamental to eliminating damaged or unwanted cells, and its induction is a hallmark of effective anticancer agents. drpress.org

Derivatives of this compound have been shown to potently inhibit the proliferation of a range of cancer cells. For example, a pyrimidine derivative, compound 72, exhibited a strong inhibitory effect on cell proliferation, with an IC₅₀ value of 0.126 μM. mdpi.com Another compound, a ontosight.ainih.govtriazolo[1,5-a]pyrimidine indole derivative known as H12, was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner. mdpi.com The mechanism for this often involves halting the cell cycle. For instance, some derivatives cause cell cycle arrest at the G0-G1 or G2/M phases, preventing cells from progressing toward division. mdpi.comijrpr.com

Cancer cells often exhibit dysregulated signaling pathways that promote uncontrolled growth and survival. nih.gov The RAF/MEK/ERK pathway is a critical cascade that is frequently hyperactivated in many cancers. nih.govfrontiersin.org Targeting this pathway is a key therapeutic strategy.

Inhibition of Cell Proliferation

Cytotoxicity Studies in Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been confirmed through extensive cytotoxicity studies against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. It is important to note that the MGC-803 cell line is considered problematic by some sources, as it may be a hybrid with the HeLa cell line. cellosaurus.org

Interactive Table: Click on the headers to sort the data.

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]-pyrimidine (1e) | A549 | 0.00279 | preprints.org |

| 2-Butoxy-4-chloro-5-fluoropyrimidine | A549 | 0.10 | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 | 4.55 | nih.gov |

| Methoxy-substituent pyrimidine | A549 | 16.7-41.5 (µg/mL) | cumhuriyet.edu.tr |

| Thieno[2,3-d]-pyrimidine (1e) | HCT-116 | 0.00669 | preprints.org |

| ontosight.ainih.govTriazolo[1,5-a]pyrimidine (H12) | HCT-116 | 9.58 | mdpi.com |

| Thieno[2,3-d]-pyrimidine (1e) | MCF-7 | 0.00421 | preprints.org |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 | 1.66 | nih.gov |

| ontosight.ainih.govTriazolo[1,5-a]pyrimidine (H12) | MCF-7 | 13.1 | mdpi.com |

| p53 Activator 2 | MGC-803 | 1.73 | medchemexpress.com |

| ontosight.ainih.govTriazolo[1,5-a]pyrimidine (H12) | MGC-803 | 9.47 | mdpi.com |

| Hemsleyadin D | MGC-803 | 47.1 | medchemexpress.com |

These studies highlight the broad-spectrum cytotoxic activity of this compound derivatives. For example, a thieno[2,3-d]-pyrimidine derivative (compound 1e) demonstrated exceptional potency against A549, HCT-116, and MCF-7 cell lines, with IC₅₀ values in the nanomolar to picomolar range. preprints.org Other derivatives, such as the pyrrolo[2,3-d]pyrimidines and ontosight.ainih.govtriazolo[1,5-a]pyrimidines, also show significant activity, often surpassing that of standard chemotherapy drugs used as controls. nih.govmdpi.com

Oxidative Stress Induction Potential in Cancer Cells

Cancer cells often exhibit an altered redox homeostasis, making them vulnerable to further increases in reactive oxygen species (ROS), which can trigger cell death. mdpi.com This vulnerability is a key therapeutic target. Pro-oxidative drugs that elevate ROS levels beyond the cancer cells' adaptive capacity have been investigated as a promising anticancer strategy. mdpi.com

While direct studies on this compound's ability to induce oxidative stress are not extensively detailed in the provided context, the broader class of methoxy-containing compounds has shown relevance in this area. For instance, 2-methoxyestradiol (B1684026) (2-ME), a natural metabolite, induces apoptosis in cancer cells through the generation of ROS. nih.gov This compound has been shown to inhibit proliferation and trigger apoptosis in human neuroblastoma cells, a process mediated by ROS and mitochondrial injury. nih.gov The anticancer effects of 2-ME are significantly correlated with both the basal level of cellular superoxide (B77818) and the extent of drug-induced increase in superoxide. nih.gov

Furthermore, other therapeutic agents leverage the induction of oxidative stress. The drug Sulindac, for example, elevates ROS production and has been used in treating colon and lung cancer by damaging the mitochondrial membrane and sensitizing tumor cells to H2O2-induced cell death. mdpi.com This principle of exploiting the altered redox balance in cancer cells underscores the potential of compounds like this compound derivatives to be developed as pro-oxidative anticancer agents. mdpi.com

Antimicrobial Activity

Pyrimidine derivatives are a well-established class of antimicrobial agents. vulcanchem.com The incorporation of a methoxy group at the 2-position of the pyrimidine ring, as seen in this compound, is a structural feature present in various compounds investigated for their antimicrobial effects.

Antibacterial Properties against Gram-positive and Gram-negative Bacteria

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine (B129847) have been synthesized and screened for their antibacterial efficacy. eurjchem.comresearchgate.net These compounds exhibited potent activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella, Pseudomonas aeruginosa, and Salmonella. eurjchem.comresearchgate.net

The antibacterial potency of pyrimidine derivatives can be influenced by the nature of substituents on the pyrimidine core. For instance, thieno[2,3-d]pyrimidinedione derivatives have shown significant activity, with some compounds displaying potent effects against multi-drug resistant Gram-positive organisms like MRSA, VRSA, VISA, and VRE, although their activity against Gram-negative strains was weaker. nih.gov

The following table summarizes the antibacterial activity of some pyrimidine derivatives:

| Compound/Derivative Class | Target Bacteria | Activity/MIC |

|---|---|---|

| Schiff bases of 2-amino-4-chloro-6-methoxypyrimidine | S. aureus, E. coli, B. subtilis, Klebsiella, P. aeruginosa, Salmonella | Potent antibacterial activity eurjchem.comresearchgate.net |

| Thieno[2,3-d]pyrimidinediones (Compounds 1 and 2) | Gram-positive bacteria (MRSA, VRSA, VISA, VRE, S. pneumoniae) | MIC values in the 2–16 mg/L range nih.gov |

| Thieno[2,3-d]pyrimidinediones (Compounds 1 and 2) | Gram-negative bacteria | Weak activity (MIC 16 to >32 mg/L) nih.gov |

| 4,6-Dichloro-2-methoxypyrimidine derivatives | Staphylococcus aureus | MIC ≤ 31.25 µg/mL |

Antifungal Properties

In addition to antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. vulcanchem.com Synthesized Schiff bases of 2-amino-4-chloro-6-methoxypyrimidine were tested against Candida albicans, Candida tropicalis, and Aspergillus fumigatus, demonstrating potent antifungal activity. eurjchem.comresearchgate.net Furthermore, other pyrimidine derivatives have been developed as commercial fungicides for agricultural use, highlighting the broad-spectrum antifungal potential of this chemical class. nih.gov For instance, 4,6-dimethoxy-2-methanesulfonylpyrimidine derivatives are known to exhibit herbicidal and antifungal properties. vulcanchem.com

Mechanism of Action of Related Pyrimidine Derivatives as Antibacterial Agents

The antibacterial mechanism of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.

A primary mechanism of action for many antibacterial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). vulcanchem.com DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids, and ultimately for cell growth and replication. researchgate.net By inhibiting DHFR, these compounds disrupt DNA, RNA, and protein synthesis in bacteria. researchgate.net

The pyrimidine ring in these inhibitors often mimics the structure of the natural substrate, dihydrofolate. nih.gov Molecular docking studies have supported the hypothesis that pyrimidine derivatives can bind to the active site of bacterial DHFR, leading to its inhibition. researchgate.netias.ac.in For example, in silico analysis of certain pyrimidine derivatives against Escherichia coli DHFR showed favorable binding energies, suggesting their potential to act as DHFR inhibitors. researchgate.net Interestingly, while some dihydropyrimidine (B8664642) compounds were initially thought to act via DHFR inhibition, subsequent studies have shown that their oxidized pyrimidine counterparts lacked both antibacterial activity and DHFR inhibition, indicating that the mechanism can be complex and specific to the compound's structure. nih.gov

Antiviral Properties

Preliminary investigations have suggested that this compound and its derivatives possess potential antiviral effects. The pyrimidine core is a key component in several antiviral drugs, and modifications to this structure, including the addition of a methoxy group, are explored to develop new antiviral agents. ontosight.aiontosight.ai

Derivatives of 5-chloro-2,4-difluoro-6-methoxypyrimidine, for instance, have demonstrated the ability to effectively inhibit the replication of retroviruses in cell cultures. smolecule.com These compounds have shown antiretroviral activity that is comparable to established drugs, highlighting the potential of methoxypyrimidine derivatives in the development of therapies for viral infections. smolecule.com The mechanism of action for some pyrimidine-based antiviral drugs involves interference with viral DNA synthesis. ontosight.ai

Anti-inflammatory Applications

The pyrimidine nucleus is a key structural motif in a variety of compounds exhibiting anti-inflammatory properties. rsc.org Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. rsc.org

Research has shown that certain pyrimidine derivatives can act as potent inhibitors of COX-2, an enzyme responsible for generating pro-inflammatory prostaglandins. rsc.org For instance, structurally similar compounds featuring methoxy and chloro groups have demonstrated significant COX-2 inhibition with an IC₅₀ value of 0.22 µM, which is comparable to the known anti-inflammatory drug celecoxib. vulcanchem.com The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin (B15479496) E₂. rsc.org

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target | Activity (IC₅₀) | Reference |

| Methoxy and Chloro Substituted Pyrimidine | COX-2 | 0.22 µM | vulcanchem.com |

| Pyrano[2,3-d]pyrimidine Derivative 5 | COX-2 | 0.04 ± 0.09 µmol | rsc.org |

| Pyrano[2,3-d]pyrimidine Derivative 6 | COX-2 | 0.04 ± 0.02 µmol | rsc.org |

| Celecoxib (Standard Drug) | COX-2 | 0.04 ± 0.01 µmol | rsc.org |

Enzyme Inhibition and Receptor Binding Studies

The this compound core is a valuable scaffold for the development of enzyme inhibitors and receptor ligands. chemimpex.com Its derivatives have been explored for their ability to interact with a variety of biological targets, including enzymes crucial for DNA synthesis and metabolic pathways.

In the realm of enzyme inhibition, pyrimidine derivatives have been studied for their effects on enzymes like thymidylate synthase, which is vital for DNA replication in cancer cells. Additionally, some derivatives have shown the capacity to inhibit enzymes involved in bacterial cell wall synthesis. For example, a this compound compound has been identified to have an IC50 of 0.8μM for the human DP G-protein coupled receptor. scispace.com

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. nih.gov These assays often utilize a radiolabeled ligand and a source of the receptor to study the interaction. nih.gov The this compound scaffold has been incorporated into molecules designed to bind to specific receptors, although detailed binding data for the parent compound is not extensively available. chemimpex.com The modification of the pyrimidine ring with various functional groups can significantly influence its binding affinity and selectivity for biological macromolecules. ontosight.aiontosight.ai

Table 2: Enzyme and Receptor Binding Data for this compound and its Derivatives

| Compound/Derivative | Target | Assay Type | Finding | Reference |

| This compound compound | Human DP G-protein coupled receptor | Not Specified | IC50 = 0.8μM | scispace.com |

| 4-amino-6-methoxypyrimidine-based Cu(II) complex | Pseudomonas aeruginosa Hemagglutinin protein (PA–HA) | Molecular Docking | Binding affinity of -4.2 kcal/mol | researchgate.net |

| 4-amino-6-methoxypyrimidine-based Cu(II) complex | Fucose-binding lectin (PA-IIL) | Molecular Docking | Binding affinity of -4.6 kcal/mol | researchgate.net |

Interactions with Biological Macromolecules

The interaction of this compound and its derivatives with biological macromolecules such as proteins and nucleic acids is a key determinant of their biological activity. The methoxy group at the 2-position can influence the compound's solubility and its ability to form hydrogen bonds, while the pyrimidine ring itself can participate in π–π stacking interactions. ontosight.ainih.gov

Studies on analogous compounds have provided insights into these interactions. For instance, the binding of pyrimidine derivatives to proteins like human serum albumin (HSA) has been investigated, revealing the formation of stable complexes. mdpi.com Such interactions are crucial for the bioavailability and pharmacological action of these compounds. mdpi.com

In the context of nucleic acids, pyrimidine derivatives can interfere with DNA synthesis, which is a mechanism exploited in anticancer and antimicrobial applications. While direct studies on the interaction of this compound with DNA are limited, research on related structures, such as 5-bromo-2-methoxypyrimidine (B78064), indicates their use in exploring DNA and RNA interactions. chemimpex.com The ability of the pyrimidine ring to be modified with various substituents allows for the fine-tuning of its interactions with biological targets. ontosight.aiontosight.ai For example, the introduction of halogen atoms can modulate the electronic properties and reactivity of the pyrimidine ring, affecting its binding to macromolecules. vulcanchem.com

Computational and Theoretical Studies of 2 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 2-Methoxypyrimidine, offering insights into its molecular orbitals, electron distribution, and spectroscopic properties. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods. Such studies have been performed on various pyrimidine (B1678525) derivatives to understand their structure and reactivity. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of pyrimidine systems due to its balance of computational cost and accuracy. epstem.net It is widely used to study molecular structure, vibrational frequencies, and electronic spectra. researchgate.netnih.gov For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. nih.gov

DFT is instrumental in identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. This is often achieved through the analysis of the molecular electrostatic potential (MEP) and Fukui functions. ymerdigital.com The MEP map reveals the charge distribution and sites prone to electrostatic interactions. For pyrimidine derivatives, the nitrogen atoms are typically electron-rich (nucleophilic centers), while the carbon atoms of the ring can be electron-deficient (electrophilic centers), influenced by the substituents. researchgate.net

The Fukui function is a reactivity descriptor that helps quantify the reactivity of different atomic sites in a molecule. ymerdigital.com By calculating the condensed Fukui functions, one can predict the most likely sites for attack. mdpi.comvub.ac.be For a molecule like this compound, the nitrogen atoms in the pyrimidine ring are expected to be primary nucleophilic sites, while the reactivity of the ring carbons is modulated by the electron-donating methoxy (B1213986) group.

Table 1: Predicted Reactivity Sites in a Pyrimidine Ring System based on Conceptual DFT

| Site Type | Predicted Location | Rationale |

|---|---|---|

| Nucleophilic Attack | Ring Carbon atoms (e.g., C4, C6) | These positions are often electron-deficient in the pyrimidine ring, making them susceptible to attack by nucleophiles. |

| Electrophilic Attack | Ring Nitrogen atoms (N1, N3) | The lone pairs on the nitrogen atoms make them the most electron-rich and likely sites for electrophilic attack. |

| Radical Attack | Varies based on substituent effects | Site selectivity depends on the stabilization of the resulting radical intermediate. |

This table is a generalized representation based on DFT studies of substituted pyrimidines.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity and a greater ease of electronic transitions. irjweb.com

DFT calculations are routinely used to determine these orbital energies. oatext.commdpi.com For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and the substituents, while the LUMO is typically located over the pyrimidine ring itself. nih.gov The energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov Studies on related methoxypyrimidine compounds have used DFT to calculate these values and correlate them with the molecule's electronic properties and reactivity. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies (eV) from DFT Calculations for a Substituted Pyrimidine

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.2 to -7.0 | Represents the ability to donate an electron; higher energy indicates a better nucleophile. irjweb.com |

| LUMO | -0.8 to -1.5 | Represents the ability to accept an electron; lower energy indicates a better electrophile. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.7 to 6.2 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. oatext.com |

Note: These values are illustrative, based on published data for various pyrimidine derivatives, and the exact values for this compound would require specific calculation. researchgate.net

DFT calculations have been effectively used to study the mechanisms of photochemical reactions, such as isomerization. A specific DFT study investigated the photochemical isomerization of this compound N-oxide. publicationslist.orgresearcher.lifex-mol.com This research explored the energy profiles of the reaction pathways, identifying the transition states and intermediates involved in the isomerization process. Such studies are crucial for understanding how the molecule behaves upon exposure to light, which can lead to the formation of different structural isomers. publicationslist.orgdntb.gov.ua The calculations can elucidate the complex potential energy surfaces of the excited states and predict the most likely isomerization pathways.

Tautomerism is a significant phenomenon in heterocyclic compounds, including pyrimidine derivatives. nih.gov DFT calculations are a powerful tool for investigating the relative stabilities of different tautomeric forms in both the gas phase and in solution. For substituted hydroxypyrimidines, which are structurally related to methoxypyrimidines via their enol-ether linkage, DFT has been used to determine the most stable tautomer. acs.org For instance, a study on 5-fluoro-4-hydroxy-2-methoxypyrimidine explored the conditions for the stabilization of its different tautomers. acs.org These computational studies calculate the energies of each tautomer and the transition states connecting them, providing a clear picture of the tautomeric equilibrium. nih.gov

Study of Photochemical Isomerization

Ab Initio Theoretical Studies

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), have been applied to study pyrimidine derivatives, often in conjunction with DFT for comparison. researchgate.netresearchgate.netacs.org

Tautomerism in pyrimidine systems has been a subject of ab initio studies. For example, the protomeric tautomerism of 2-hydroxypyrimidine (B189755) and its derivatives was investigated using high-level ab initio calculations. acs.org These studies provide benchmark data on the relative energies and geometric structures of tautomers, which are crucial for understanding their biochemical roles. nih.govacs.org While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and are valuable for validating results from other computational approaches. acs.org

Collision-Induced Dissociation Tandem Mass Spectrometry (CID MS/MS) Experiments

Collision-Induced Dissociation (CID) is an analytical technique in mass spectrometry where molecular ions are fragmented in the gas phase through collisions with neutral gas molecules like helium, nitrogen, or argon. This process converts some of the ion's kinetic energy into internal energy, leading to bond breakage and the formation of smaller fragment ions. These fragments provide valuable information for the structural elucidation of the original molecule. Studies utilizing electrospray ionization (ESI) followed by CID MS/MS have been conducted on this compound and its derivatives to understand their behavior upon fragmentation. nih.gov

Research into the fragmentation of protonated this compound derivatives has revealed distinct and competitive pathways. nih.gov Upon activation in the gas phase via CID, the protonated parent molecules undergo dissociation, leading to the formation of several major fragment ions. nih.govresearchgate.net The study of these fragmentation patterns is crucial for identifying and characterizing pyrimidine-based compounds in various analytical applications. nih.gov The fragmentation process for these protonated species is governed by two primary competing pathways, the specifics of which are influenced by the molecule's substituents. nih.govx-mol.net These investigations provide a foundational understanding of the dissociation chemistry of this class of compounds. nih.gov

The substituent at the 2-position of the pyrimidine ring has a significant impact on the fragmentation behavior of the molecule. Specifically, the 2-O-methyl group is a key determinant in directing the fragmentation process. nih.govresearchgate.net Studies have shown that the two competitive fragmentation pathways are largely governed by the presence of this 2-O-methyl group. nih.govx-mol.net In contrast, substitutions at the C-5 position of the pyrimidine ring were found to not significantly influence the primary fragmentation routes. nih.govresearchgate.net This highlights the specific role of the methoxy group in the dissociation mechanism, likely due to its electronic effects and its involvement in rearrangement reactions or specific cleavage events. The stability of potential carbocations or radical cations formed during fragmentation is heavily influenced by such functional groups.

To further elucidate and confirm the proposed fragmentation mechanisms, deuterium (B1214612) labeling experiments have been employed. nih.govresearchgate.net Isotopic labeling is a powerful tool in mass spectrometry for tracking atoms and groups through the fragmentation process. researchgate.net In the case of this compound derivatives, deuterium-labeled ions were generated in-source via electrospray ionization. nih.gov This was achieved by dissolving the compounds in deuterium oxide (D₂O), which facilitates a hydrogen/deuterium (H/D) exchange. nih.govresearchgate.net The resulting mass shifts in the fragment ions observed in the CID MS/MS spectra provided direct evidence supporting the proposed fragmentation pathways and the significant influence of the 2-O-methyl group. nih.govx-mol.net These experimental findings were further corroborated by theoretical calculations. nih.gov

Influence of the 2-O-methyl Group on Fragmentation Pathways

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com It is widely used in drug discovery to predict the binding affinity and interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. benthamscience.comsmolecule.com

Molecular docking simulations are employed to predict the binding affinity of pyrimidine derivatives with various biological targets. This affinity is often expressed as a binding energy value, typically in kcal/mol, where a more negative value suggests a stronger interaction. nih.gov For instance, docking studies on certain pyrimidine derivatives have predicted significant binding energies with targets like human cyclin-dependent kinase 2 (CDK2), with values reported as -7.9, -7.7, and -7.4 kcal/mol. nih.gov In another study, a copper complex containing a 4-amino-6-methoxypyrimidine (B42944) ligand showed binding affinities of -4.2 kcal/mol and -4.6 kcal/mol with Pseudomonas aeruginosa protein targets. researchgate.net These predictions are critical for identifying promising compounds in the early stages of drug development. smolecule.com The structural components of this compound derivatives, such as the pyrimidine core and associated functional groups, indicate potential interactions with biological targets like kinases. smolecule.com

Table 1: Predicted Binding Affinities of Pyrimidine Derivatives with Biological Targets This table is interactive. Click on the headers to sort the data.

| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | nih.gov |

| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.7 | nih.gov |

| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.5 | nih.gov |

| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.4 | nih.gov |

| 4-amino-6-methoxypyrimidine Cu(II) Complex | Pseudomonas aeruginosa Hemagglutinin | -4.2 | researchgate.net |

Table 2: Observed Hydrogen Bonding in Docking Studies of Pyrimidine Derivatives This table is interactive. You can filter the content by typing in the search box.

| Derivative/System | Interacting Groups | Type of Interaction | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Ligand and Target Complex 1HNY | Hydrogen Bonding | remedypublications.com |

| 4-amino-6-methoxypyrimidine Cu(II) Complex | Water molecules and perchlorate (B79767) anions | O–H–O Hydrogen Bonds | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-6-methoxypyrimidine |

| N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide |

| Deuterium oxide |

| Helium |

| Nitrogen |

Prediction of Binding Affinity with Biological Targets

Structure-Property Relationships from Computational Models

Computational modeling serves as a powerful tool in modern chemistry for predicting the physicochemical properties of molecules based on their structure. nih.govliverpool.ac.uk For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to elucidate relationships between the molecular structure and its electronic properties, reactivity, and spectral behavior. nih.gov These quantitative structure-property relationship (QSPR) studies are crucial for understanding molecular behavior and designing new chemical entities with desired characteristics. nih.gov

Computational models rely on solving the Schrödinger equation for a given molecule to determine its electronic structure and a host of associated properties. nih.gov By calculating various molecular descriptors, researchers can build models that correlate the three-dimensional arrangement of atoms with observable properties. nih.gov

Detailed Research Findings from Computational Models

Theoretical calculations provide significant insights into the intrinsic properties of this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and predicting vibrational frequencies, electronic transitions, and chemical shifts. nih.govnih.gov

Computed Properties of this compound Various molecular properties of the parent compound, this compound, have been determined through computational methods. These calculated values provide a baseline for understanding the effects of further functionalization.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Density | 1.102 g/cm³ | americanelements.com |

| Boiling Point | 190.5 °C at 760 mmHg | americanelements.com |

| Flash Point | 68 °C | americanelements.com |

| XLogP3 | 0.2 | nih.gov |

Frontier Molecular Orbitals (HOMO-LUMO Analysis) A key aspect of computational analysis involves the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the ground state. nih.gov Computational studies on substituted methoxypyrimidines show that charge transfer occurs within the molecule, and the HOMO-LUMO energy gap is a critical parameter in determining this. nih.govnih.gov For instance, in studies of related amino-methoxypyrimidine derivatives, the calculated HOMO and LUMO energies are used to demonstrate the potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Molecular Electrostatic Potential (MEP) maps are another vital output of computational models. nih.gov The MEP surface visualizes the electron density distribution around the molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net For pyrimidine derivatives, MEP analysis helps identify regions that are electron-rich (negative potential, typically around nitrogen atoms) and electron-poor (positive potential), guiding the understanding of intermolecular interactions. nih.govresearchgate.net